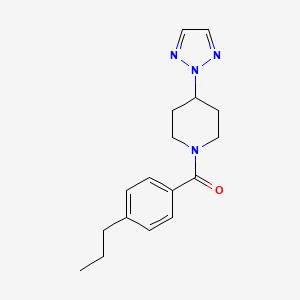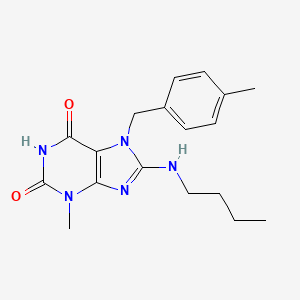
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound categorized under the purine derivatives. These compounds are structurally associated with adenine and guanine, which are nucleobases found in DNA and RNA. This particular molecule, given its specific substituents, is of interest in various fields including medicinal chemistry and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various kinases . These kinases play a crucial role in cellular signaling and are often implicated in disease states, including cancer .
Mode of Action
Similar compounds have been found to inhibit the activity of their target kinases . This inhibition can disrupt cellular signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
Kinase inhibitors typically affect pathways involved in cell growth, proliferation, and survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione generally involves multi-step organic reactions. A common approach starts with a core purine skeleton which is then modified through a series of substitution and addition reactions.
Formation of the Core Structure: : The purine nucleus is typically constructed through the cyclization of an appropriate precursor like 4,5-diaminopyrimidine with formamide.
Substituent Introduction: : The butylamino group at position 8 can be introduced using butylamine in the presence of a suitable activating agent. Meanwhile, the 4-methylbenzyl group at position 7 is usually added via alkylation, often involving 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial methods focus on scalability and yield optimization High-pressure reactors and continuous flow methods may be employed to ensure consistent production
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the butylamino group.
Reduction: : Reduction reactions may target the double bonds within the purine ring structure.
Substitution: : Substitution reactions are common, particularly at the amine positions where nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Nucleophiles for Substitution: : Halides, hydroxides, and various amines.
Major Products Formed
The major products depend on the reaction type, but generally include:
Oxidation: : Formation of N-oxides.
Reduction: : Saturated derivatives of the purine ring.
Substitution: : Varied purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has a multitude of scientific research applications:
Chemistry: : Used as a starting material in the synthesis of novel purine derivatives.
Biology: : Studied for its interactions with various enzymes and nucleic acids.
Medicine: : Investigated for potential antiviral, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Comparing 8-(butylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione to similar purine derivatives:
Caffeine: : Like caffeine, this compound has a methylxanthine core but differs in its bulky substituents, which could impact its solubility and biological activity.
Theophylline: : Another methylxanthine, used primarily as a bronchodilator, shares a similar purine structure but lacks the specific butyl and benzyl groups, leading to distinct pharmacokinetic and pharmacodynamic properties.
Adenosine: : A naturally occurring purine nucleoside, significantly different due to the absence of alkyl and aryl substituents, resulting in different biological functions and interactions.
Similar Compounds
Caffeine
Theophylline
Adenosine
7-deazaadenine derivatives
There you have it, a comprehensive look at this compound. Hope it helps in your exploration of this fascinating compound!
Propiedades
IUPAC Name |
8-(butylamino)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-10-19-17-20-15-14(16(24)21-18(25)22(15)3)23(17)11-13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIGDCHCNXAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
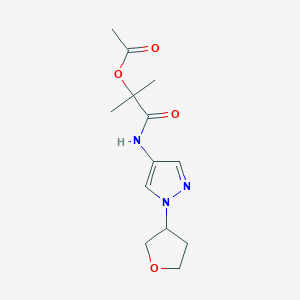
![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)
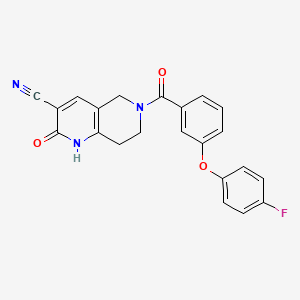

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
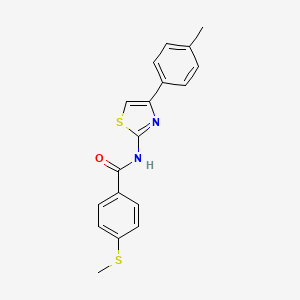

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
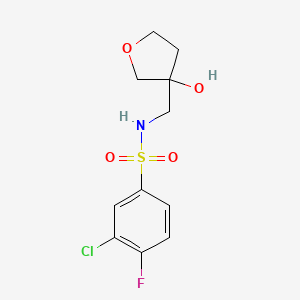
![2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)
![N'-(2-methoxy-5-methylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2876141.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2876143.png)
